Cas no 1822585-47-6 (1,2-Hexanediol, 3-amino-5-methyl-)

1,2-Hexanediol, 3-amino-5-methyl- 化学的及び物理的性質
名前と識別子
-
- 1,2-Hexanediol, 3-amino-5-methyl-
- 1822585-47-6
- 3-AMINO-5-METHYLHEXANE-1,2-DIOL
- SCHEMBL1132493
- EN300-840570
-
- MDL: MFCD24497910
- インチ: 1S/C7H17NO2/c1-5(2)3-6(8)7(10)4-9/h5-7,9-10H,3-4,8H2,1-2H3
- InChIKey: OMCIQBXZJIKYIY-UHFFFAOYSA-N
- ほほえんだ: C(O)C(O)C(N)CC(C)C
計算された属性
- せいみつぶんしりょう: 147.125928785g/mol
- どういたいしつりょう: 147.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 4
- 複雑さ: 85.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.3
- トポロジー分子極性表面積: 66.5Ų
じっけんとくせい
- 密度みつど: 1.023±0.06 g/cm3(Predicted)
- ふってん: 285.0±20.0 °C(Predicted)
- 酸性度係数(pKa): 12.13±0.45(Predicted)
1,2-Hexanediol, 3-amino-5-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-840570-5.0g |
3-amino-5-methylhexane-1,2-diol |
1822585-47-6 | 95.0% | 5.0g |
$4102.0 | 2025-02-21 | |
Enamine | EN300-840570-1.0g |
3-amino-5-methylhexane-1,2-diol |
1822585-47-6 | 95.0% | 1.0g |
$1414.0 | 2025-02-21 | |
Enamine | EN300-840570-0.5g |
3-amino-5-methylhexane-1,2-diol |
1822585-47-6 | 95.0% | 0.5g |
$1357.0 | 2025-02-21 | |
Enamine | EN300-840570-5g |
3-amino-5-methylhexane-1,2-diol |
1822585-47-6 | 5g |
$4102.0 | 2023-09-02 | ||
Enamine | EN300-840570-0.1g |
3-amino-5-methylhexane-1,2-diol |
1822585-47-6 | 95.0% | 0.1g |
$1244.0 | 2025-02-21 | |
Enamine | EN300-840570-10.0g |
3-amino-5-methylhexane-1,2-diol |
1822585-47-6 | 95.0% | 10.0g |
$6082.0 | 2025-02-21 | |
Enamine | EN300-840570-0.25g |
3-amino-5-methylhexane-1,2-diol |
1822585-47-6 | 95.0% | 0.25g |
$1300.0 | 2025-02-21 | |
Enamine | EN300-840570-1g |
3-amino-5-methylhexane-1,2-diol |
1822585-47-6 | 1g |
$1414.0 | 2023-09-02 | ||
Enamine | EN300-840570-10g |
3-amino-5-methylhexane-1,2-diol |
1822585-47-6 | 10g |
$6082.0 | 2023-09-02 | ||
Enamine | EN300-840570-0.05g |
3-amino-5-methylhexane-1,2-diol |
1822585-47-6 | 95.0% | 0.05g |
$1188.0 | 2025-02-21 |
1,2-Hexanediol, 3-amino-5-methyl- 関連文献
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1. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
1,2-Hexanediol, 3-amino-5-methyl-に関する追加情報
Introduction to 1,2-Hexanediol, 3-amino-5-methyl- (CAS No. 1822585-47-6): Applications and Recent Research Developments
The compound 1,2-Hexanediol, 3-amino-5-methyl- (CAS No. 1822585-47-6) is a specialized organic molecule that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural features, exhibits a range of potential applications that span from industrial processes to advanced biomedical solutions. Its molecular structure, featuring both hydroxyl and amino functional groups, makes it a versatile building block for synthesizing more complex molecules.
At the core of understanding this compound lies its chemical composition. The presence of two hydroxyl groups and an amino group at specific positions on the hexane backbone imparts distinct reactivity and solubility properties. These features are crucial for its role in various synthetic pathways, particularly in the development of polymers, surfactants, and pharmaceutical intermediates. The 3-amino-5-methyl substitution pattern is particularly noteworthy, as it influences the compound's interaction with other molecules, making it a valuable candidate for drug design and material science innovations.
In recent years, the research landscape surrounding 1,2-Hexanediol, 3-amino-5-methyl- has expanded considerably. One of the most compelling areas of study involves its application in the synthesis of novel biomaterials. Researchers have been exploring its potential as a precursor for biodegradable polymers, which are essential for sustainable packaging and medical implants. The compound's ability to undergo polymerization reactions under controlled conditions has opened new avenues for creating materials with tailored mechanical and thermal properties.
Furthermore, the pharmaceutical industry has shown keen interest in this compound due to its structural similarity to certain bioactive molecules. Studies have demonstrated that derivatives of 1,2-Hexanediol, 3-amino-5-methyl- can serve as scaffolds for developing new therapeutic agents. For instance, modifications at the amino and hydroxyl positions can lead to compounds with enhanced binding affinity to biological targets. This has implications for treatments ranging from anti-inflammatory drugs to antimicrobial agents. The flexibility offered by the 3-amino-5-methyl moiety allows chemists to fine-tune the pharmacokinetic profiles of these derivatives, improving their efficacy and reducing side effects.
Another emerging field where this compound is making strides is in catalysis. The unique electronic distribution around the hydroxyl and amino groups makes it an effective ligand in transition metal-catalyzed reactions. Researchers have been leveraging these properties to develop more efficient catalysts for cross-coupling reactions, which are pivotal in constructing complex organic molecules en route to pharmaceuticals and agrochemicals. The use of 1,2-Hexanediol, 3-amino-5-methyl- as a ligand has shown promise in improving reaction yields and selectivity, thereby reducing the environmental footprint of synthetic processes.
The industrial applications of this compound are also noteworthy. Its role as an intermediate in producing specialty chemicals cannot be overstated. For example, it serves as a precursor for surfactants that are used in detergents and emulsifiers in food processing. The ability to modify its structure allows for the creation of surfactants with specific properties tailored to industrial needs. Additionally, its use in solvent systems has been explored for optimizing reaction conditions in various chemical syntheses.
Recent advancements in computational chemistry have further enhanced our understanding of 1,2-Hexanediol, 3-amino-5-methyl-'s behavior. Molecular modeling studies have provided insights into how this compound interacts with other molecules at a quantum mechanical level. These simulations have helped predict reaction outcomes with high accuracy, enabling researchers to design experiments more efficiently. Such computational approaches are particularly valuable in drug discovery pipelines, where virtual screening can identify promising candidates before experimental validation.
The environmental impact of utilizing 1,2-Hexanediol, 3-amino-5-methyl- is another critical consideration. Efforts are underway to develop greener synthetic routes that minimize waste and energy consumption. Biocatalytic methods, which employ enzymes to facilitate chemical transformations under mild conditions, have been investigated as an alternative to traditional chemical synthesis. These approaches align with global sustainability goals and could make the production of this compound more environmentally friendly.
In conclusion,1,2-Hexanediol, 3-amino-5-methyl- (CAS No. 1822585-47-6) represents a fascinating subject of study with diverse applications across multiple industries. Its unique structural attributes open up possibilities in biomaterials synthesis, pharmaceutical development, catalysis, and industrial chemistry. As research continues to uncover new methodologies and applications, this compound is poised to play an increasingly significant role in advancing scientific and technological innovation worldwide.
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